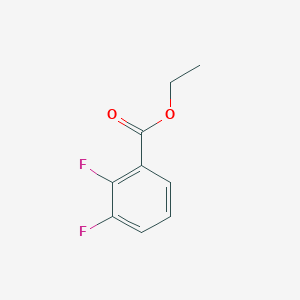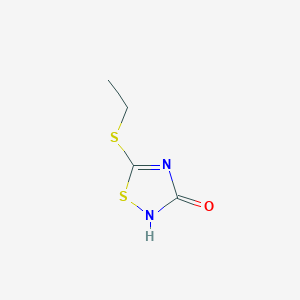
3,5-Difluoropyridine-2-carboxamide
Übersicht
Beschreibung
3,5-Difluoropyridine-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a pyridine derivative that has been synthesized using various methods and has shown promising results in biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
Inhibitors of Gene Expression
Research has explored derivatives of pyridine carboxamides, such as 3,5-difluoropyridine-2-carboxamide, as inhibitors of transcription factors like NF-kappaB and AP-1. These compounds were found to have cell-based activity and potential oral bioavailability, with certain substitutions at the pyrimidine ring enhancing or reducing their efficacy (Palanki et al., 2000).
Antituberculosis Activity
A study synthesized new dihydropyridines with carboxamides in the 3 and 5 positions, showing anti-tuberculosis activity. The synthesized compounds were effective against Mycobacterium tuberculosis, with some demonstrating moderate activity compared to standard treatments (Amini et al., 2008).
DNA Binding
Pyridine-2-carboxamide-netropsin is a synthetic analog of natural products that bind specifically to certain DNA sequences. This demonstrates the potential of pyridine carboxamide derivatives in molecular biology for specific DNA interactions (Wade et al., 1992).
Anti-inflammatory Applications
Research on 1-β-D-ribofuranosyl pyridine-2-one-5-carboxamide, a related compound, has shown its use as an anti-inflammatory agent. This highlights the potential of similar pyridine carboxamide derivatives in treating inflammatory conditions (Rajeswaran & Srikrishnan, 2008).
Crystal Engineering and Pharmacokinetics
Diflunisal, a non-steroidal anti-inflammatory drug, forms co-crystals with isomeric pyridinecarboxamides. This study demonstrates the role of pyridinecarboxamide derivatives in crystal engineering to enhance the biopharmaceutical performance of active pharmaceutical ingredients (Évora et al., 2016).
Antimicrobial Activities
Macrocyclic pentaazapyridine and dipeptide pyridine derivatives, synthesized from pyridine carboxamides, have shown antimicrobial activities. This indicates their potential in developing new antimicrobial agents (Flefel et al., 2018).
Eigenschaften
IUPAC Name |
3,5-difluoropyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2N2O/c7-3-1-4(8)5(6(9)11)10-2-3/h1-2H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKSZYXOBLMONP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)C(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382543 | |
| Record name | 3,5-difluoropyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluoropyridine-2-carboxamide | |
CAS RN |
745784-03-6 | |
| Record name | 3,5-difluoropyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



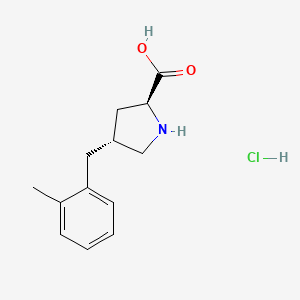
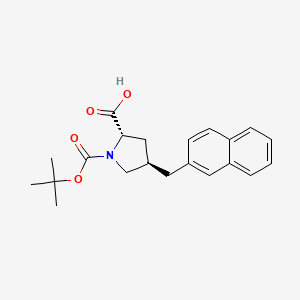
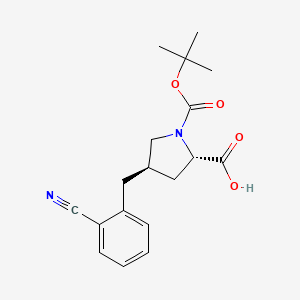
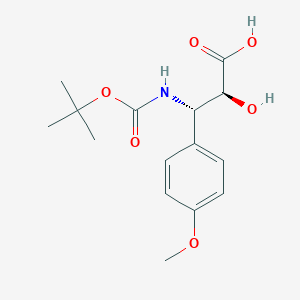
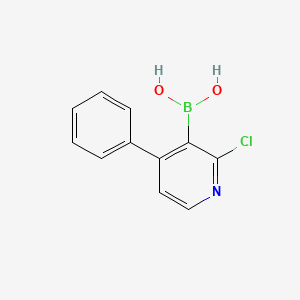
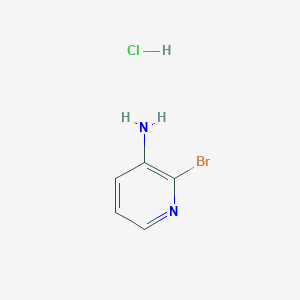
![Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate](/img/structure/B1597111.png)
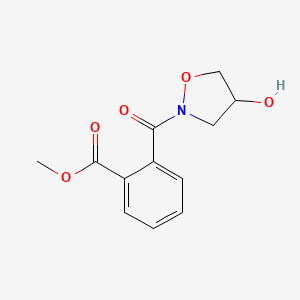
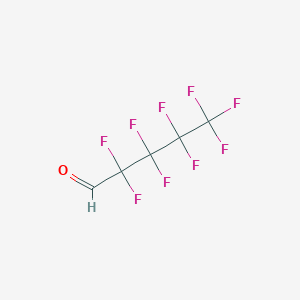
![1-[Isocyano-(toluene-4-sulfonyl)-methyl]-naphthalene](/img/structure/B1597116.png)
![2-[4-(Methylsulfanyl)phenyl]aniline](/img/structure/B1597117.png)

